molecular formula C17H15FN4O4 B2484409 N-(3-氟苯基)-2-(5-甲氧基-1-甲基-2,4-二氧代-1,2-二氢吡啶[2,3-d]嘧啶-3(4H)-基)乙酰胺 CAS No. 941897-98-9

N-(3-氟苯基)-2-(5-甲氧基-1-甲基-2,4-二氧代-1,2-二氢吡啶[2,3-d]嘧啶-3(4H)-基)乙酰胺

货号 B2484409
CAS 编号: 941897-98-9
分子量: 358.329
InChI 键: DSXZEBVHDGDQIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions starting from basic precursors like L-tyrosine methyl ester and D-tyrosine ethyl ester or 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate. The use of coupling reagents like EDCI/HOBt and intermediates such as 5-fluorouracil-1-yl acetic acid is common. These processes yield compounds with specific configurations and potential selective anti-tumor or herbicidal activities (Xiong Jing, 2011); (Daoxin Wu et al., 2011).

Molecular Structure Analysis

Studies on similar molecules involve detailed characterization using techniques such as 1H NMR, 13C NMR, IR, MS, and specific rotation measurement. These analytical methods provide insights into the molecular structure, confirming the synthesis of the desired compounds with precise structural configurations (Xiong Jing, 2011).

Chemical Reactions and Properties

Compounds within this family exhibit a range of chemical reactions, leading to diverse biological activities. Modifications, such as replacing an acetamide group with an alkylurea moiety, have been explored to enhance antiproliferative activities and reduce toxicity, indicating the chemical versatility and potential for structural optimization for specific activities (Xiao-meng Wang et al., 2015).

科学研究应用

抗肿瘤活性

  1. 合成和抗肿瘤活性:该化合物在体外表现出选择性的抗肿瘤活性,特定的构型有助于其有效性 (Xiong Jing, 2011)

  2. 对癌细胞系的细胞毒活性:另一项研究发现,该化合物的衍生物对各种癌细胞系表现出可观的抑制癌细胞生长的活性,表明其有潜力作为抗癌剂 (M. M. Al-Sanea et al., 2020)

除草活性

  1. 合成和除草活性:该化合物的衍生物对双子叶杂草表现出显著的除草活性,展示了在农业应用中的潜力 (Daoxin Wu et al., 2011)

放射性药物应用

  1. 用于成像的放射合成:该化合物已被用于开发用于正电子发射断层扫描成像转运蛋白的放射配体,表明其在医学诊断中的实用性 (F. Dollé等,2008)

  2. AVasopressin V1B受体放射配体:它已被表征为AVasopressin V1B受体的放射配体,具有在药物开发过程中或在疾病条件下监测受体占有率的潜在应用 (K. Koga et al., 2016)

趋化因子受体调节

  1. CXCR3的负变构调节剂:该化合物的衍生物已被确定为CXCR3趋化因子受体的负变构调节剂,为受体信号传导和潜在治疗应用提供了见解 (Regine Brox et al., 2018)

属性

IUPAC Name

N-(3-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4/c1-21-15-14(12(26-2)6-7-19-15)16(24)22(17(21)25)9-13(23)20-11-5-3-4-10(18)8-11/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXZEBVHDGDQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。